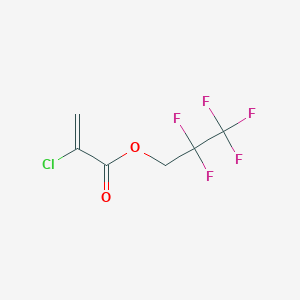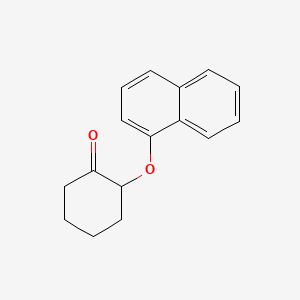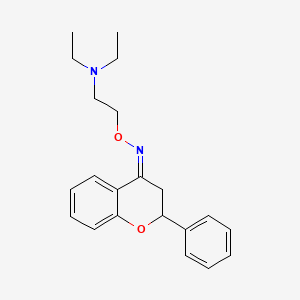
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is a complex organic compound with a unique structure that combines a benzopyranone core with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime typically involves the following steps:
Formation of the Benzopyranone Core: This can be achieved through a hetero-Diels-Alder reaction involving Danishefsky’s diene and an appropriate aldehyde.
Introduction of the Oxime Group: The oxime group is introduced by reacting the benzopyranone with hydroxylamine under acidic or basic conditions.
Attachment of the Diethylaminoethyl Group: This step involves the reaction of the oxime with diethylaminoethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted oximes.
Scientific Research Applications
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their function . Additionally, the benzopyranone core can interact with various enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A simpler compound with a similar core structure but lacking the oxime and diethylaminoethyl groups.
2,3-Dihydro-4H-pyran-4-one: Another related compound with a similar core but different functional groups.
Uniqueness
2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one O-(2-(diethylamino)ethyl)oxime is unique due to the combination of its benzopyranone core with an oxime and a diethylaminoethyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
75393-00-9 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]oxyethanamine |
InChI |
InChI=1S/C21H26N2O2/c1-3-23(4-2)14-15-24-22-19-16-21(17-10-6-5-7-11-17)25-20-13-9-8-12-18(19)20/h5-13,21H,3-4,14-16H2,1-2H3/b22-19- |
InChI Key |
LMYJPNHMAFXFBR-QOCHGBHMSA-N |
Isomeric SMILES |
CCN(CC)CCO/N=C\1/CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCON=C1CC(OC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


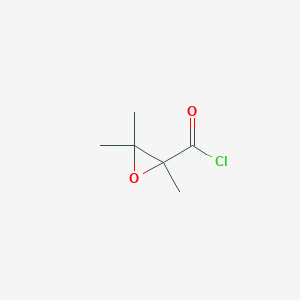
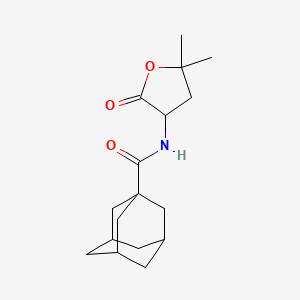
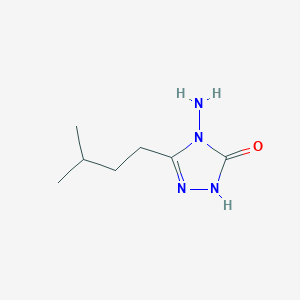
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
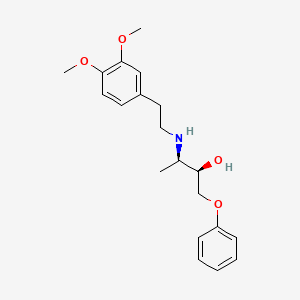
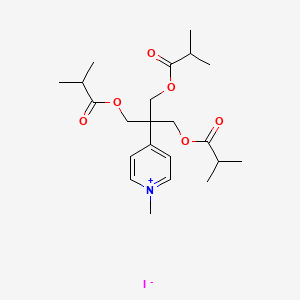
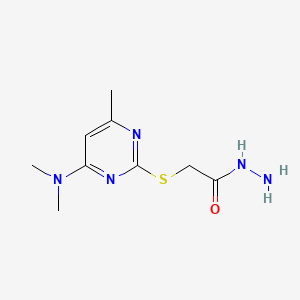
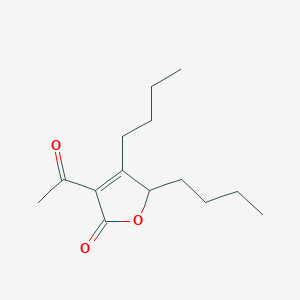
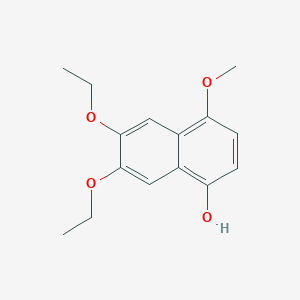
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
